2-(2,2,2-Triethoxyethyl)pyridine
CAS No.:
Cat. No.: VC17434438
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO3 |
|---|---|
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | 2-(2,2,2-triethoxyethyl)pyridine |
| Standard InChI | InChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-9-7-8-10-14-12/h7-10H,4-6,11H2,1-3H3 |
| Standard InChI Key | PPMICSBZKNIHAZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(CC1=CC=CC=N1)(OCC)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
2-(2,2,2-Triethoxyethyl)pyridine (theoretical molecular formula: C13H21NO3) features a pyridine ring substituted at the 2-position with a triethoxyethyl group (–CH2–C(OCH2CH3)3). This structure differs from the closely related 2-(2,2-diethoxyethyl)pyridine (C11H17NO2) , which contains two ethoxy groups instead of three. The additional ethoxy moiety in the triethoxy variant increases molecular weight and polarity, potentially altering solubility and reactivity.
Spectroscopic and Computational Data
While experimental data for 2-(2,2,2-triethoxyethyl)pyridine remain unavailable, computational predictions for analogous compounds provide insights. For 2-(2,2-diethoxyethyl)pyridine, collision cross-section (CCS) values for adducts such as [M+H]+ (144.1 Ų) and [M+Na]+ (156.2 Ų) were calculated using ion mobility spectrometry . These metrics suggest that the triethoxy derivative would exhibit higher CCS values due to increased molecular volume.
Table 1: Predicted Physicochemical Properties of 2-(2,2,2-Triethoxyethyl)pyridine
| Property | Value (Predicted) |
|---|---|
| Molecular Weight | 263.31 g/mol |
| LogP (Partition Coefficient) | 1.8–2.2 |
| Solubility in Water | ~50 mg/L |
| Boiling Point | 280–290°C |
Synthetic Pathways and Optimization
Historical Context and Precursor Chemistry
The synthesis of ethoxylated pyridine derivatives typically begins with 2-methylpyridine (2-picoline), a commercially available precursor . For example, 2-(β-hydroxyethyl)pyridine is produced via the reaction of 2-methylpyridine with formaldehyde under high-pressure conditions . Introducing ethoxy groups would require subsequent ethoxylation steps using ethylene oxide or alkylation agents.
Proposed Synthesis of 2-(2,2,2-Triethoxyethyl)pyridine
A hypothetical three-step synthesis route is outlined below:
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Hydroxyethylation: React 2-methylpyridine with formaldehyde under high pressure (4–5 MPa) and temperature (200–230°C) in the presence of a base catalyst (e.g., DABCO) to yield 2-(β-hydroxyethyl)pyridine.
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Ethoxylation: Treat the hydroxyl group with ethyl bromide or ethylene oxide under alkaline conditions to substitute the –OH group with ethoxy (–OCH2CH3) moieties.
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Purification: Isolate the triethoxy product via fractional distillation or column chromatography.
This method parallels the synthesis of 2-(2,2-diethoxyethyl)pyridine , with an additional ethoxylation step. Reaction efficiency would depend on catalyst selection, solvent polarity, and stoichiometric control to avoid over-alkylation.
Physicochemical Properties and Stability
Thermal and Oxidative Stability
Pyridine derivatives generally exhibit thermal stability up to 200°C . The ethoxy groups in 2-(2,2,2-triethoxyethyl)pyridine may introduce susceptibility to acid-catalyzed hydrolysis, releasing ethanol and forming 2-(2-hydroxyethyl)pyridine as a degradation product. Accelerated stability studies under varied pH and temperature conditions are warranted to confirm these predictions.
Challenges and Future Directions
Gaps in Experimental Data
No peer-reviewed studies or patents directly address 2-(2,2,2-triethoxyethyl)pyridine, underscoring the need for empirical research. Key priorities include:
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Synthesis Optimization: Scaling the proposed route while minimizing byproducts.
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Spectroscopic Characterization: NMR, IR, and mass spectrometry to confirm structure.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
Computational Modeling Opportunities
Machine learning algorithms could predict reaction yields, degradation pathways, and biological activity. Molecular dynamics simulations may elucidate interactions with enzymes or receptors, guiding targeted applications.
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